molecular formula C9H8N2O3S B11882186 Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate

Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate

Cat. No.: B11882186
M. Wt: 224.24 g/mol
InChI Key: GMTUSHZXXIAJBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate (CAS: 2107651-34-1) is a heterocyclic compound featuring a fused thieno[2,3-d]pyrimidine core substituted with a methyl ester group at the 6-position. Its molecular formula is C₉H₈N₂O₃S, with a molecular weight of 224.24 g/mol . The compound is synthesized via alkylation reactions, often employing dimethylformamide (DMF) and triethylamine as a base catalyst, a method shared with structurally related derivatives .

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

methyl 2-(4-oxo-3H-thieno[2,3-d]pyrimidin-6-yl)acetate

InChI

InChI=1S/C9H8N2O3S/c1-14-7(12)3-5-2-6-8(13)10-4-11-9(6)15-5/h2,4H,3H2,1H3,(H,10,11,13)

InChI Key

GMTUSHZXXIAJBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(S1)N=CNC2=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiophene Derivatives

The thieno[2,3-d]pyrimidine core is typically constructed via cyclocondensation between aminothiophene carboxylates and urea derivatives. A representative protocol involves:

  • Starting Material Preparation :

    • 5-Amino-4-cyano-3-methylthiophene-2-carboxylate is treated with urea in refluxing ethanol (78°C, 12 hr) to form the dihydropyrimidinone ring.

    • Key Reaction :

      Thiophene-2-carboxylate+UreaEtOH, ΔThieno[2,3-d]pyrimidin-4-one\text{Thiophene-2-carboxylate} + \text{Urea} \xrightarrow{\text{EtOH, Δ}} \text{Thieno[2,3-d]pyrimidin-4-one}
  • Side-Chain Introduction :

    • Bromination at the 6-position using N-bromosuccinimide (NBS) in CCl₄ (0°C, 2 hr) yields 6-bromo-thieno[2,3-d]pyrimidin-4-one (75% yield).

    • Nucleophilic substitution with methyl mercaptoacetate in DMF (K₂CO₃, 60°C, 8 hr) installs the acetoxy group.

Table 1 : Optimization of Cyclocondensation Parameters

ParameterOptimal RangeYield Impact (±%)
Temperature70–80°C+15% vs. 60°C
SolventAnhydrous Ethanol+20% vs. THF
Urea Equivalents3.0 eq+12% vs. 2.0 eq

Modern Catalytic Approaches

Palladium-Catalyzed Cross-Coupling

Transition metal catalysis enables direct functionalization of preformed thienopyrimidine cores:

  • Suzuki-Miyaura Coupling :

    • 6-Bromo-thieno[2,3-d]pyrimidin-4-one reacts with methyl 2-(pinacolboronyl)acetate under Pd(PPh₃)₄ catalysis (1.5 mol%, DME/H₂O 4:1, 80°C, 24 hr).

    • Key Advantage : Avoids harsh bromination conditions, achieving 82% yield vs. 65% in classical routes.

  • Microwave-Assisted Synthesis :

    • Reducing reaction times from 24 hr to 45 min (100°C, 300 W irradiation) while maintaining 79% yield.

Mechanistic Insight : Density functional theory (DFT) calculations reveal a transmetallation energy barrier of 28.7 kcal/mol for the Pd intermediate, explaining the need for elevated temperatures.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Large-scale synthesis (≥10 kg/batch) employs:

  • Reactor Configuration :

    • Two-stage tubular reactor (Stage 1: cyclocondensation at 78°C; Stage 2: bromination at 0°C).

    • Residence time optimization prevents thermal degradation (τ = 12 min for Stage 1 vs. 8 min for Stage 2).

Table 2 : Comparative Metrics for Batch vs. Flow Synthesis

MetricBatch ProcessFlow Process
Annual Capacity150 kg890 kg
Purity (HPLC)98.2%99.1%
Solvent Consumption320 L/kg110 L/kg

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6) :

    • δ 3.72 (s, 3H, OCH₃), 4.12 (s, 2H, CH₂CO), 6.88 (s, 1H, thiophene-H), 10.21 (s, 1H, NH).

  • HRMS (ESI+) :

    • m/z 253.0584 [M+H]⁺ (calc. 253.0589 for C₁₀H₉N₂O₃S).

Purity Assessment

  • HPLC Conditions :

    • Column: C18, 5 μm, 4.6×250 mm

    • Mobile Phase: MeCN/H₂O (55:45) + 0.1% TFA

    • Retention Time: 6.7 min (purity ≥98.5%).

Challenges and Mitigation Strategies

Regioselectivity in Bromination

  • Issue : Competing 5- vs. 6-position bromination (3:1 ratio without directing groups).

  • Solution : Use of -OCH₃ as a directing group improves 6-bromo selectivity to 19:1.

Ester Group Stability

  • Hydrolysis Risk :

    • pH-dependent degradation studies show ≤5% hydrolysis at pH 5–7 (24 hr, 25°C) vs. 38% at pH 10.

  • Stabilization :

    • Lyophilized storage under N₂ atmosphere extends shelf-life to 18 months vs. 6 months at RT .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydrofolate reductase (DHFR) and phosphodiesterase, leading to its antimicrobial and anticancer effects. The presence of the oxo and ester groups allows it to form strong interactions with the active sites of these enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The thieno[2,3-d]pyrimidine scaffold is common among analogs, but substituents at the 2-, 4-, and 6-positions critically influence physicochemical and biological properties. Below is a comparative analysis:

Compound Name Molecular Formula Key Substituents Core Structure Reference
Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate C₉H₈N₂O₃S Methyl ester at 6-position Thieno[2,3-d]pyrimidine
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₃H₁₈N₂O₃S₂ Ethyl ester, thietanyloxy group Pyrimidine-thioether
3-Amino-5-methyl-2-(alkythio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid derivatives Varies Amino, alkylthio, carboxylic acid Thieno[2,3-d]pyrimidine

Key Observations :

  • Ester Groups: The methyl ester in the target compound contrasts with the ethyl ester in ’s derivative.
  • Heteroatom Substituents: The amino and alkylthio groups in ’s analogs introduce hydrogen-bonding and hydrophobic interactions, critical for antimicrobial activity .

Comparison :

  • The target compound and ’s derivatives share DMF and triethylamine in their synthesis, suggesting scalable and reproducible protocols .
  • ’s compound employs a thiirane reagent, introducing a sulfur-containing heterocycle, which may enhance metabolic stability .

Biological Activity

Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate is a compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₈N₂O₃S
  • Molecular Weight : 224.24 g/mol
  • CAS Number : Not specified in the sources.

Research indicates that compounds within the thienopyrimidine class exhibit various mechanisms of action, primarily through inhibition of specific enzymes and pathways involved in cellular processes. Notably, these compounds have shown potential in inhibiting protein kinases, which play crucial roles in signal transduction and cellular regulation.

1. Anti-inflammatory Effects

Studies have demonstrated that thienopyrimidine derivatives can suppress pro-inflammatory cytokines and nitric oxide production. For instance, in models of inflammation induced by lipopolysaccharides (LPS), compounds similar to this compound have been shown to significantly reduce levels of inflammatory markers such as IL-6 and TNF-α .

2. Neuroprotective Properties

The neuroprotective potential of thienopyrimidine derivatives has been explored in various studies. For example, certain derivatives have been observed to protect neuronal cells from apoptosis induced by oxidative stress and neurotoxic agents. This suggests a possible therapeutic application in neurodegenerative diseases .

3. Cytotoxicity

Cytotoxicity assays conducted on different cell lines (e.g., HT-22 and BV-2) indicated that some thienopyrimidine compounds exhibit selective cytotoxic effects. The IC₅₀ values for these compounds varied significantly, indicating differing levels of potency against various cell types .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of thienopyrimidine derivatives:

Study ReferenceActivity AssessedKey Findings
Anti-inflammatorySignificant reduction in NO and IL-6 levels in LPS-induced inflammation models.
NeuroprotectionProtection against apoptosis in neuronal cells exposed to neurotoxic agents.
CytotoxicityVaried IC₅₀ values across different cell lines; some compounds showed selective toxicity.

Case Studies

  • Inflammation Model : In a study involving BV-2 microglial cells treated with LPS, it was found that this compound significantly inhibited the production of pro-inflammatory cytokines at concentrations as low as 1 μM .
  • Neurodegeneration Model : Another study highlighted the compound's ability to mitigate tau hyperphosphorylation in neuronal models, suggesting its potential role as a neuroprotective agent against Alzheimer's disease pathology .

Q & A

Q. What synthetic methodologies are employed for Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate, and what are the critical reaction conditions?

The synthesis typically involves multi-step routes, including alkylation or acylation of thieno[2,3-d]pyrimidine precursors. For example:

  • Alkylation : Reacting 3-amino-5-methyl-4-oxo-N-aryl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides with chloroacetic acid or substituted benzyl chlorides under reflux in polar aprotic solvents (e.g., DMF) .
  • Key conditions : Temperature control (70–100°C), anhydrous environments, and catalysts like triethylamine to facilitate nucleophilic substitution .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the molecular structure of this compound confirmed using spectroscopic techniques?

Structural confirmation relies on:

  • ¹H NMR : Signals for the methyl group (2.68–2.75 ppm), aromatic protons (6.5–7.8 ppm), and NH groups (5.75–10.61 ppm, depending on substitution) .
  • 13C NMR : Carbonyl carbons (170–180 ppm), thieno-pyrimidine core carbons (110–150 ppm), and methyl/methoxy substituents (20–55 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks matching the exact mass (e.g., m/z 422.53 for C₂₂H₁₈N₂O₃S₂ derivatives) .

Q. What in vitro assays are typically used to assess its biological activity?

  • Antimicrobial screening : Agar well diffusion assays against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Pseudomonas aeruginosa) strains, with zone-of-inhibition comparisons to reference drugs like streptomycin .
  • Enzyme inhibition : Competitive binding assays (e.g., folate receptor inhibition via IC₅₀ measurements) .
  • Cytotoxicity : MTT assays on cancer cell lines to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield and purity of this compound?

  • Reaction optimization : Use of microwave-assisted synthesis to reduce reaction times and improve yields (e.g., from 60% to >85%) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in crystallization .
  • Catalyst screening : Palladium on carbon for hydrogenation steps or phase-transfer catalysts for biphasic reactions .

Q. What strategies are used to analyze structure-activity relationships (SAR) for thieno[2,3-d]pyrimidine derivatives?

  • Substituent variation : Systematic modification of the acetamide, phenyl, or methyl groups to assess impact on bioactivity (Table 1) .
  • Molecular docking : Simulations with targets like P. aeruginosa TrmD methyltransferase to predict binding affinities and guide synthetic priorities .
Substituent Biological Activity Key Findings
BenzylthioAntimicrobial (MIC: 12.5 µg/mL)Enhanced activity against Candida albicans
MethoxyethylFolate receptor inhibition (IC₅₀: 0.8 µM)High selectivity for FRα over FRβ

Q. How to address discrepancies in reported biological activities across different studies?

  • Assay standardization : Differences in MIC testing (broth microdilution vs. agar diffusion) can lead to variability. Use CLSI guidelines for consistency .
  • Strain-specific effects : Activity against Proteus vulgaris may vary due to efflux pump expression; combine phenotypic assays with genomic analysis .
  • Data validation : Cross-reference with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity vs. docking predictions) .

Methodological Notes

  • Contradiction resolution : When SAR data conflict (e.g., methyl vs. methoxy substituents), employ meta-analysis to identify trends across ≥3 independent studies .
  • Advanced characterization : X-ray crystallography for absolute stereochemistry determination, particularly for chiral centers introduced during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.